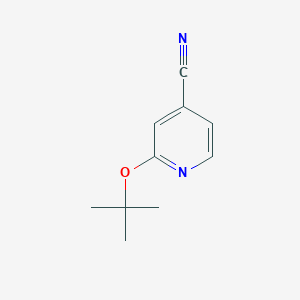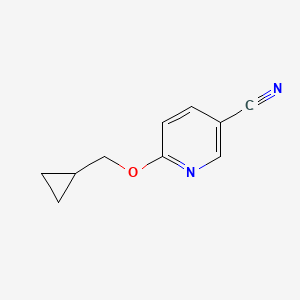
2-(Tert-butoxy)pyridine-4-carbonitrile
Descripción general
Descripción
“2-(Tert-butoxy)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(Tert-butoxy)pyridine-4-carbonitrile” is characterized by the presence of a pyridine ring with a tert-butoxy group and a carbonitrile group attached . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“2-(Tert-butoxy)pyridine-4-carbonitrile” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility would require additional data.Aplicaciones Científicas De Investigación
Organic Synthesis and Reactivity
- Reactivity of Oximino Compounds : Anti-oximes of 2-pyridylacetic acid esters, related to the core structure of 2-(Tert-butoxy)pyridine-4-carbonitrile, demonstrate rapid transformation to pyridine-2-carbonitrile under various conditions, highlighting the reactivity of similar compounds in synthetic pathways (Kim, Lantrip, & Fuchs, 2001).
Polymer Chemistry
- Synthesis of Polyamides : Compounds related to 2-(Tert-butoxy)pyridine-4-carbonitrile have been used to synthesize new polyamides with flexible ether linkages, demonstrating the utility of such compounds in developing materials with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Catalysis
- Cobalt(II)-mediated Synthesis : The oxidative cyclization of certain precursors in the presence of cobalt(II) leads to the efficient synthesis of complex structures, suggesting that related compounds may serve as intermediates or ligands in catalytic processes to achieve desired chemical transformations (Garza-Ortiz et al., 2013).
Materials Science
- Ligand Design and Molecular Engineering : The structural analysis and coordination behavior of certain bis(ether-carboxylic acid) compounds underscore their significance in designing new materials and exploring their interactions at the molecular level, which could be relevant for similar nitrogen-containing compounds (Schmidt, Shultz, Martín, & Boyle, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKGWHOKZRAFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)pyridine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1517557.png)











![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)